molecular formula C11H12N2O2 B13905247 Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate

Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate

Katalognummer: B13905247
Molekulargewicht: 204.22 g/mol
InChI-Schlüssel: CENQRIFSACLYNK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate is an organic compound with the molecular formula C11H12N2O2 It is a derivative of cyanoacetic acid and pyridine, featuring a cyano group and an ester functional group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate typically involves the reaction of ethyl cyanoacetate with 5-methyl-2-pyridinecarboxaldehyde. The reaction is usually carried out in the presence of a base, such as sodium ethoxide or potassium carbonate, in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer advantages in terms of efficiency and scalability. The use of automated reactors and optimized reaction conditions ensures high yields and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Condensation Reactions: The ester group can undergo condensation reactions with amines or hydrazines to form amides or hydrazides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Condensation Reactions: Amines or hydrazines in the presence of a catalyst like acetic acid.

    Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in various biochemical pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl cyanoacetate: A simpler analog without the pyridine ring.

    Methyl 2-cyano-2-(5-methylpyridin-2-yl)acetate: A similar compound with a methyl ester instead of an ethyl ester.

    2-Cyano-2-(5-methylpyridin-2-yl)acetic acid: The corresponding acid derivative.

Uniqueness

This compound is unique due to the presence of both the cyano and ester functional groups, which provide versatility in chemical reactions. The 5-methylpyridine moiety adds additional reactivity and potential for interaction with biological targets, making it a valuable compound in medicinal chemistry and material science .

Eigenschaften

Molekularformel

C11H12N2O2

Molekulargewicht

204.22 g/mol

IUPAC-Name

ethyl 2-cyano-2-(5-methylpyridin-2-yl)acetate

InChI

InChI=1S/C11H12N2O2/c1-3-15-11(14)9(6-12)10-5-4-8(2)7-13-10/h4-5,7,9H,3H2,1-2H3

InChI-Schlüssel

CENQRIFSACLYNK-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(C#N)C1=NC=C(C=C1)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.